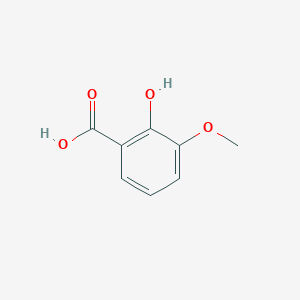
2-Hydroxy-3-methoxybenzoic acid
Cat. No. B043213
Key on ui cas rn:
877-22-5
M. Wt: 168.15 g/mol
InChI Key: AUZQQIPZESHNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05446147
Procedure details


The esterification of 3-methoxysalicylic acid was performed according to the literature. Bishop, J. E., et al., J. Med. Chem. 34, 1612-1624 (1991).The ester product (1.68 g, 9.20 mmol) was dissolved in methanol (35 mL). Sodium iodide (1.38 g, 9.20 mmol) and sodium hydroxide (0.34 g, 9.2 mmol) were added, and the solution was cooled to 0° C. To this solution aqueous sodium hypochlorite (17.25 g, 5% naCIO) was added dropwise. The colorless slurry mixture was stirred for 1 h at 0°-3° C., then treated with 10% aqueous sodium thiosulfite. The mixture was adjustedto pH 7 using 5% aqueous HCI. Ether (50 mL) was added and the layers were separated. The ether layer was washed with brine and dried over anhydrous sodium sulfate. After the ether was evaporated, the crude orange solid waspurified by column chromatography (silica gel, CHCI3) to obtain 1.2 g (43%) of the iodoproduct; m.p. 104° C. (lit4 110°-112° C.). The spectra were the the same as those published in the literature. Yue, E. W., et al., J. Org. Chem. 56, 5451-5456 (1991).

[Compound]
Name
ester
Quantity
1.68 g
Type
reactant
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]([C:6]([OH:8])=[O:7])[C:4]=1[OH:12].[I-:13].[Na+].[OH-].[Na+].Cl[O-].[Na+].S([O-])([O-])=S.[Na+].[Na+].[CH3:26]O>CCOCC>[CH3:26][O:7][C:6](=[O:8])[C:5]1[C:4](=[C:3]([O:2][CH3:1])[CH:11]=[C:10]([I:13])[CH:9]=1)[OH:12] |f:1.2,3.4,5.6,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(C(=O)O)=CC=C1)O
|
Step Two
[Compound]
|
Name
|
ester
|
|
Quantity
|
1.68 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
1.38 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.34 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
17.25 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)([O-])[O-].[Na+].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The colorless slurry mixture was stirred for 1 h at 0°-3° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the ether was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 1.2 g (43%) of the iodoproduct
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
m.p. 104° C. (lit4 110°-112° C.)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C=1C(O)=C(C=C(C1)I)OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
